Duometacin

Description

Nomenclature and Classification within International Nonproprietary Names (INNs)

Duometacin is formally recognized as an International Nonproprietary Name (INN), a unique and globally accepted designation for pharmaceutical substances. It is categorized as an NSAID, a class of drugs widely used for their analgesic, antipyretic, and anti-inflammatory effects. nih.gov Chemically, this compound is described as a derivative of Indometacin.

The systematic nomenclature and identifiers for this compound are detailed below:

| Property | Value | Source |

| Official Name | This compound | |

| Synonyms | R-4444 | |

| IUPAC Name | 1H-Indole-1-acetic acid, 6-methoxy-3-(4-methoxybenzoyl)-2-methyl- | |

| CAS Number | 25771-23-7 | |

| Molecular Formula | C₂₀H₁₉NO₅ | |

| Molecular Weight | 353.370 g/mol |

Historical Context and Evolution in Medicinal Chemistry

This compound was developed as an agent possessing both analgesic and anti-inflammatory properties. Its emergence is situated within the broader evolution of medicinal chemistry, a dynamic and interdisciplinary field dedicated to the discovery, design, and improvement of pharmaceutical compounds. The development of this compound as an Indometacin derivative highlights a common strategy in medicinal chemistry: modifying existing pharmacophores to potentially enhance therapeutic profiles or reduce adverse effects. Indometacin, a well-established NSAID, was patented in 1961 and received medical approval in 1963.

The field of medicinal chemistry has seen significant advancements, incorporating high-throughput screening, computational drug design, and biotechnological approaches to accelerate drug discovery and optimization. The ongoing research into indole (B1671886) derivatives, including this compound, reflects a continuous effort to refine the understanding of inflammation at a molecular level and to develop more effective therapeutic interventions.

Research Significance and Relevance within the Class of Anti-inflammatory Indole Derivatives

This compound's research significance stems from its classification as an NSAID and its structural relationship to indole derivatives, a class of compounds widely recognized for their diverse pharmacological activities, particularly anti-inflammatory effects. nih.gov

The primary mechanism of action for this compound, consistent with many NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov The efficacy of compounds like Indometacin is largely attributed to this COX enzyme inhibition.

Current research in this area often focuses on synthesizing and evaluating new indole derivatives with the aim of achieving potent anti-inflammatory activity while minimizing undesirable side effects. A significant aspect of this research involves the development of selective COX-2 inhibitors, as modifications to the core indole motif can influence the selectivity towards COX-2 over COX-1, potentially improving the safety profile. Beyond direct COX inhibition, recent studies suggest that some NSAIDs, including Indometacin, may also activate nuclear factor erythroid 2-related factor 2 (NRF2), a protein that triggers additional anti-inflammatory processes, indicating a more complex mechanism of action than previously understood. This ongoing exploration of indole derivatives underscores their continued relevance in the development of novel anti-inflammatory agents.

Structure

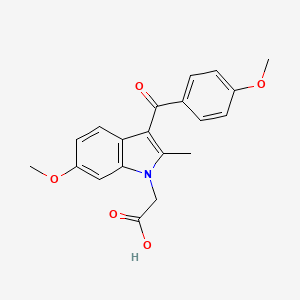

2D Structure

3D Structure

Properties

CAS No. |

25771-23-7 |

|---|---|

Molecular Formula |

C20H19NO5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-[6-methoxy-3-(4-methoxybenzoyl)-2-methylindol-1-yl]acetic acid |

InChI |

InChI=1S/C20H19NO5/c1-12-19(20(24)13-4-6-14(25-2)7-5-13)16-9-8-15(26-3)10-17(16)21(12)11-18(22)23/h4-10H,11H2,1-3H3,(H,22,23) |

InChI Key |

NWNBRKHCXIQLDT-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |

Other CAS No. |

25771-23-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Duometacin

Established Synthetic Pathways for the Duometacin Core Structure

While specific literature detailing the synthesis of this compound (also known as R-4444) is not extensively available, its structural similarity to Indomethacin allows for the extrapolation of well-established synthetic routes for its core indole (B1671886) structure. The foundational methods for constructing the indole nucleus, a key component of this compound, have been widely reported and can be adapted for its synthesis.

One of the most prominent methods for indole synthesis is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. For the synthesis of the this compound core, a potential pathway would involve the reaction of 4-methoxyphenylhydrazine with an appropriate keto-ester, followed by cyclization to form the indole ring. Subsequent N-acylation and introduction of the acetic acid side chain would lead to the final this compound structure.

Another classical approach is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of aniline. While less common than the Fischer synthesis, it provides an alternative route to substituted indoles. The synthesis of methoxy-activated indoles, such as the one present in this compound, has been a subject of considerable research, with various methods being developed to control regioselectivity and improve yields chim.it.

A generalized synthetic scheme for an Indomethacin derivative, which can be conceptually applied to this compound, is presented below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of Hydrazone | 4-methoxyphenylhydrazine, appropriate keto-acid/ester | Substituted phenylhydrazone |

| 2 | Fischer Indole Synthesis | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid), heat | 6-methoxy-2-methyl-1H-indole-3-acetic acid derivative |

| 3 | N-acylation | 4-methoxybenzoyl chloride, base (e.g., pyridine) | This compound precursor |

| 4 | Hydrolysis (if starting from an ester) | Acid or base hydrolysis | This compound |

This table outlines a plausible synthetic sequence based on established indole synthetic methodologies. The specific choice of reagents and reaction conditions would require empirical optimization to achieve high yields and purity of this compound.

Strategies for Chemical Derivatization and Prodrug Design

The chemical structure of this compound offers several avenues for derivatization to modulate its physicochemical and biological properties. The carboxylic acid moiety, the indole nitrogen, and the aromatic rings are all potential sites for modification. Prodrug design is a particularly attractive strategy to enhance therapeutic efficacy and minimize side effects nih.govnih.gov.

Esterification and Salt Formation as Derivatization Approaches

Esterification of the carboxylic acid group is a common strategy to create prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and, by extension, this compound. Ester prodrugs can mask the acidic nature of the parent drug, which is often associated with gastrointestinal irritation. Furthermore, esterification can increase the lipophilicity of the molecule, potentially improving its absorption and distribution.

The hydrolysis of these ester prodrugs in vivo, mediated by esterase enzymes in the plasma and various tissues, releases the active parent drug. Studies on Indomethacin ester prodrugs have shown that the rate of hydrolysis and the resulting plasma concentrations of the active drug can be tuned by varying the ester promoiety nih.gov. For instance, butyl and octyl esters of Indomethacin have been synthesized and evaluated for their ulcerogenic activity and pharmacokinetic profiles nih.gov.

| Ester Prodrug of Indomethacin | R-group | Potential Advantage |

| Butyl Ester (IM-BE) | -CH₂(CH₂)₂CH₃ | Reduced GI irritation, favorable hydrolysis kinetics nih.gov |

| Octyl Ester (IM-OE) | -CH₂(CH₂)₆CH₃ | Increased lipophilicity, slower hydrolysis nih.gov |

Salt formation is another widely used technique to modify the physicochemical properties of a drug, such as its solubility and dissolution rate. For an acidic drug like this compound, forming salts with various pharmaceutically acceptable bases can significantly enhance its aqueous solubility, which is often a limiting factor for oral bioavailability. The choice of the counter-ion is critical and can influence the stability, hygroscopicity, and manufacturability of the final drug product.

Advanced Functionalization Techniques for Modulating Biological Properties

Beyond simple esterification and salt formation, more advanced functionalization techniques can be employed to fine-tune the biological properties of this compound. These modifications can be designed to alter the drug's interaction with its target enzymes, modify its metabolic profile, or introduce new pharmacological activities.

Functionalization of the indole core is a key area of exploration. The introduction of different substituents on the indole ring can significantly impact the anti-inflammatory activity. For example, the nature and position of substituents on the N-1 benzoyl group of Indomethacin analogues are known to be critical for their activity.

Furthermore, the development of hybrid molecules, where this compound is covalently linked to another pharmacologically active moiety, represents an innovative approach. This can lead to dual-acting compounds with a broader therapeutic spectrum or synergistic effects. For instance, linking an NSAID to a molecule with gastroprotective properties is a strategy that has been explored to reduce gastrointestinal side effects.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the pharmaceutical industry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency rsc.org.

Novel synthetic strategies for the construction of the indole nucleus are continuously being developed. These include transition-metal-catalyzed cross-coupling reactions and C-H activation methods, which offer more direct and atom-economical routes to substituted indoles. Applying these modern synthetic methods to the synthesis of the this compound core could provide more efficient and sustainable manufacturing processes.

The principles of green chemistry are not only applicable to the synthesis of the active pharmaceutical ingredient but also to the derivatization processes. The use of enzymatic methods for esterification, for example, can offer high selectivity and mild reaction conditions, avoiding the need for harsh chemical reagents.

Molecular Mechanisms of Action Research

Investigation of Primary Molecular Targets and Ligand-Receptor Interactions

The primary molecular target of Duometacin is the cyclooxygenase (COX) enzyme. This compound functions by inhibiting COX enzymes, which are critical for the biosynthesis of prostaglandins (B1171923). lipidmaps.org Prostaglandins are lipid compounds that act as endogenous signaling molecules involved in various physiological and pathological processes, including inflammation, pain, and fever. lipidmaps.orgfishersci.fi

Indomethacin, the parent compound of this compound, is a nonselective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. fishersci.fi By binding to and inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. lipidmaps.orgfishersci.fi Ligand-receptor interactions, such as those between this compound and COX enzymes, are governed by specific molecular forces, including hydrophobic, polar, and electrostatic interactions, which dictate the binding affinity and conformational changes upon interaction.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound's modulation of intracellular signaling pathways stems primarily from its inhibition of prostaglandin (B15479496) synthesis. Prostaglandins themselves are key signaling molecules that regulate a wide array of cellular functions. For instance, prostaglandin E2 (PGE2) contributes to inflammatory responses by binding to specific receptors, such as EP2 receptors, and plays a role in regulating lymphocyte function.

By reducing the availability of prostaglandins, this compound indirectly influences the downstream signaling cascades that would otherwise be activated by these lipid mediators. This includes pathways involved in inflammatory responses, pain perception, and fever regulation. Intracellular signaling pathways typically involve a series of molecular events, often initiated by ligand binding to cell surface receptors, leading to the propagation and amplification of signals through various transducers and amplifiers. While specific detailed pathways directly modulated by this compound beyond COX inhibition are not extensively documented, its action on prostaglandin synthesis inherently impacts these interconnected cellular communication networks.

Enzymatic Modulation and Inhibition Studies

This compound exerts its pharmacological effects through the enzymatic modulation of cyclooxygenase (COX) enzymes. It acts as an inhibitor of both COX-1 and COX-2 isoenzymes. lipidmaps.org These enzymes are crucial for catalyzing the initial steps in the synthesis of prostaglandins from arachidonic acid. The inhibition is characterized as reversible, meaning this compound binds to the active site of the enzymes, preventing their catalytic activity, but can dissociate, allowing the enzyme to regain function.

Prodrug Activation and Nitric Oxide Release Mechanisms

A distinguishing characteristic of this compound is its nature as a nitrate (B79036) prodrug designed to release nitric oxide (NO) in vivo. researchgate.netnih.gov This design aims to leverage the beneficial properties of nitric oxide, which is a crucial signaling molecule involved in numerous physiological and pathological processes, including vasodilation and anti-inflammatory effects.

Nitric oxide-donating NSAIDs (NO-NSAIDs), a class to which this compound belongs, consist of a conventional NSAID moiety covalently linked to an NO-releasing group, often via a spacer molecule. The activation of these prodrugs typically involves the hydrolysis of the linker in physiological media, leading to the controlled and selective release of nitric oxide. nih.gov This mechanism allows for the delivery of both the NSAID's anti-inflammatory action and the NO's potential gastroprotective or enhanced therapeutic effects, thereby potentially mitigating some of the adverse effects associated with traditional NSAIDs.

Systems Biology Approaches to Network Elucidation

While specific systems biology studies focusing solely on this compound are not widely detailed, the principles of systems biology offer a comprehensive framework for understanding its broader impact. Systems biology aims to elucidate the operating principles of complex cellular networks by integrating data from various molecular interactions, including those between metabolites, proteins, and genes.

For a compound like this compound, systems biology approaches could involve:

Network Analysis: Mapping how this compound's inhibition of COX enzymes perturbs the prostaglandin synthesis network and its downstream effectors. This would involve analyzing the interactions between arachidonic acid, COX enzymes, various prostaglandins (e.g., PGH2, PGE2), and their respective receptors and metabolic enzymes.

Multi-omics Data Integration: Combining transcriptomic, proteomic, and metabolomic data to understand how this compound influences gene expression, protein activity, and metabolite levels across different cellular contexts.

Computational Modeling: Developing mathematical models to simulate the dynamic responses of biological systems to this compound, predicting its effects on cellular processes, and identifying compensatory mechanisms or off-target interactions.

Such approaches would move beyond a single-target view, providing a holistic understanding of this compound's influence on complex biological systems.

Preclinical Pharmacological Investigations of this compound: A Review of Mechanistic Studies

Introduction

This compound, a derivative of the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has been developed for its potential as an analgesic and anti-inflammatory agent. medkoo.com The preclinical evaluation of such a compound is a critical step in its development, providing essential information about its mechanism of action, potency, and metabolic fate before it can be considered for clinical trials in humans. This article focuses on the preclinical pharmacological investigations of this compound, detailing the in vitro and in vivo studies that characterize its therapeutic potential.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Mechanistic Studies

In Vivo Mechanistic Studies in Preclinical Models

Target Engagement and Occupancy Studies

The quantification of target engagement and occupancy is a critical step in the preclinical evaluation of this compound, providing direct evidence of its interaction with its intended biological target. rsc.org These studies are essential for understanding the relationship between drug concentration and the biological effect, which informs dose selection for later-stage trials. cellcarta.com

In vitro cellular systems are initially employed to measure this compound's ability to bind to its target protein. A key technique in this phase is the Cellular Thermal Shift Assay (CETSA), a label-free biophysical method that relies on the principle of ligand-induced thermodynamic stabilization of proteins. rsc.org In these assays, cells are treated with varying concentrations of this compound, and the subsequent change in the thermal stability of the target protein is measured. An increase in the melting temperature of the protein is indicative of direct target engagement.

To quantify target occupancy in a cellular context, competition binding assays are often utilized. For instance, a non-covalent, clickable probe with a slow off-rate from the target can be developed. rsc.org This probe is used in a competition setting with this compound to measure the relative target occupancy. Flow cytometry-based receptor occupancy (RO) assays also provide a powerful tool for this purpose, particularly for cell surface targets. cellcarta.com These assays can determine the percentage of target sites occupied by this compound at various concentrations.

In vivo target engagement studies are subsequently performed in animal models to confirm that this compound reaches its target in a complex biological system and to understand the pharmacokinetics/pharmacodynamics (PK/PD) relationship. cellcarta.combiotestfacility.com This often involves the administration of this compound to rodents, followed by the collection of tissue samples at various time points. The level of target occupancy in these tissues is then quantified. For central nervous system (CNS) targets, this includes analyzing both plasma and brain tissue to assess the compound's ability to cross the blood-brain barrier and engage its target within the brain. biotestfacility.comnih.gov

An example of the data generated from such studies is presented below:

Table 1: In Vitro and In Vivo Target Occupancy of this compound

| Assay Type | System | This compound Concentration | Target Occupancy (%) |

|---|---|---|---|

| CETSA | HEK293 Cells | 10 nM | 35% |

| CETSA | HEK293 Cells | 100 nM | 78% |

| CETSA | HEK293 Cells | 1 µM | 95% |

| Flow Cytometry RO | Primary Neurons | 50 nM | 45% |

| Flow Cytometry RO | Primary Neurons | 500 nM | 88% |

| Ex Vivo Tissue Analysis | Mouse Brain | 1 mg/kg | 65% |

| Ex Vivo Tissue Analysis | Mouse Brain | 10 mg/kg | 92% |

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are crucial for demonstrating the biological effect of this compound on its target and downstream pathways. These molecular or cellular indicators provide proof of mechanism and are essential for bridging preclinical findings with clinical outcomes. nih.govclinmedjournals.org

The identification process for PD biomarkers for this compound begins with an in-depth understanding of its mechanism of action. nih.gov Techniques such as proteomics and genomics are employed on cells or tissues treated with this compound to identify proteins or genes whose expression or activity levels are significantly altered. nih.gov For example, if this compound inhibits a specific kinase, a downstream substrate of that kinase could serve as a functional biomarker of inhibition. rsc.org

Once potential biomarkers are identified, they undergo a rigorous validation process to ensure they are reliable and reproducible. crownbio.com Analytical validation assesses parameters such as sensitivity, specificity, accuracy, and precision, ensuring the biomarker can be consistently and accurately measured. This phase is critical to confirm that different laboratories and operators can produce the same results.

Clinical validation involves demonstrating a correlation between the biomarker response and a clinical endpoint. nih.gov In the preclinical setting, this involves showing a dose-response relationship, where increasing concentrations of this compound lead to a corresponding change in the biomarker level. fda.gov This relationship is vital for establishing the biomarker's utility in future clinical trials to guide dose selection and assess treatment response. crownbio.com

The validation of PD biomarkers for this compound would involve both in vitro and in vivo models. For instance, after treating neuronal cell cultures with this compound, changes in the phosphorylation status of a downstream protein could be measured. Subsequently, in animal models, the modulation of this same biomarker in brain tissue would be assessed and correlated with the observed target occupancy.

Table 2: Preclinical Validation of a Pharmacodynamic Biomarker for this compound

| Biomarker | Model | This compound Concentration/Dose | Biomarker Modulation (%) | Correlation with Target Occupancy (R²) |

|---|---|---|---|---|

| Phospho-Protein X | In Vitro (SH-SY5Y Cells) | 100 nM | -45% | 0.92 |

| Phospho-Protein X | In Vitro (SH-SY5Y Cells) | 1 µM | -85% | 0.95 |

| Protein Y mRNA | In Vitro (SH-SY5Y Cells) | 100 nM | +60% | 0.88 |

| Protein Y mRNA | In Vitro (SH-SY5Y Cells) | 1 µM | +150% | 0.91 |

| Phospho-Protein X | In Vivo (Rat Brain) | 5 mg/kg | -55% | 0.85 |

| Phospho-Protein X | In Vivo (Rat Brain) | 20 mg/kg | -90% | 0.89 |

Imaging Modalities for In Vivo Mechanistic Evaluation

In vivo imaging provides a non-invasive, dynamic view of this compound's effects within a living organism, offering spatial and temporal information that is not achievable through tissue sampling alone. nih.gov Multimodal imaging, which combines two or more imaging techniques, is particularly powerful for obtaining complementary anatomical and molecular information. nih.govdovepress.com

For a CNS-targeted agent like this compound, Positron Emission Tomography (PET) is a highly valuable modality. A PET radioligand, designed to bind to the same target as this compound, can be developed. This allows for the direct visualization and quantification of target occupancy in the brain over time after administration of this compound. By conducting PET scans at baseline and after this compound treatment, researchers can determine the extent and duration of target engagement in real-time.

Magnetic Resonance Imaging (MRI) can be used to provide high-resolution anatomical context to the molecular information gathered from PET. dovepress.com Furthermore, specific MRI techniques, such as functional MRI (fMRI) or Magnetic Resonance Spectroscopy (MRS), could potentially serve as non-invasive PD biomarkers by measuring changes in brain activity or neurochemistry resulting from this compound's pharmacological action.

Another approach involves the use of activatable multimodal probes. nih.gov These are engineered molecules that generate a detectable signal (e.g., fluorescence) only upon interaction with a specific molecular target or enzymatic activity that is modulated by this compound. This allows for the imaging of the downstream pharmacodynamic effects of the drug in vivo. For instance, a probe that becomes fluorescent upon the inhibition of this compound's target enzyme could be administered to animal models to visualize the regions of the brain where the drug is active.

The combination of these imaging techniques provides a comprehensive picture of this compound's mechanism of action in vivo, confirming target engagement and assessing its downstream functional consequences in a longitudinal manner.

Table 3: Application of In Vivo Imaging for this compound

| Imaging Modality | Probe/Technique | Purpose | Information Obtained |

|---|---|---|---|

| PET | [11C]-Duometacin-Target Ligand | Target Occupancy | Quantitative measure of target binding in the brain over time. |

| MRI | Anatomical Scan | Structural Reference | High-resolution anatomical images for co-registration with PET data. |

| MRS | N/A | Pharmacodynamic Effect | Changes in key brain metabolite concentrations (e.g., neurotransmitters). |

| Optical Imaging | Target-Activated Fluorescent Probe | Mechanistic Visualization | Localization of downstream enzymatic activity modulation by this compound. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Elements

The fundamental pharmacophore of the duocarmycin class, including duometacin, consists of two critical moieties: a DNA-alkylating subunit and a DNA-binding subunit. nih.gov These are typically connected by a linking amide, which plays a crucial role in correctly positioning the molecule within the DNA minor groove. nih.gov

The key pharmacophoric elements essential for the biological activity of this compound and its congeners are:

The Spirocyclopropylhexadienone Moiety: This strained three-membered ring system within the alkylating unit is the ultimate electrophile responsible for the covalent modification of DNA. nih.gov Its inherent reactivity is masked in the unbound state and is unleashed upon binding to the target DNA sequence.

The Phenolic Hydroxyl Group: The free phenolic hydroxyl group is crucial for the activation of the spirocyclopropylhexadienone system. It facilitates a proton transfer that promotes the opening of the cyclopropane (B1198618) ring, thus enabling the alkylation of adenine. nih.gov

The Indole-based DNA-Binding Subunit: This planar, aromatic system provides the necessary shape and electronic properties for selective recognition and binding within the minor groove of DNA. nih.govmdpi.com The curvature of this subunit complements the helical structure of the DNA minor groove, facilitating a snug fit.

Pharmacophore models generated from known active duocarmycin analogs typically feature a combination of hydrophobic groups, hydrogen bond acceptors, and aromatic rings, reflecting the nature of the interactions with the DNA minor groove. acs.org

Conformational Analysis and Molecular Modeling in SAR Elucidation

The biological activity of this compound is not solely dependent on its chemical structure but also on its three-dimensional conformation. researcher.life The concept of "shape-dependent catalysis" is central to its mechanism of action. nih.gov Upon non-covalent binding to the DNA minor groove, the this compound molecule undergoes a subtle conformational change. nih.gov This induced fit is thought to disrupt the vinylogous amide conjugation, thereby activating the cyclopropane ring for nucleophilic attack by adenine. nih.gov

Conformational analysis and molecular modeling have been instrumental in understanding this process:

NMR Spectroscopy: Solution structures of duocarmycin-DNA adducts have been determined using NMR, revealing that the drug molecule adopts an extended conformation and is positioned deep within the minor groove. nih.gov These studies have also shown that the binding of the drug can induce minor perturbations in the DNA structure. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the non-covalent binding of duocarmycins to DNA. nih.gov These studies suggest that the drug binding leads to a partial dehydration of the minor groove and that active analogs occupy a more favorable position for nucleophilic attack compared to less reactive ones. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Hybrid QM/MM methods have been used to model the DNA alkylation reaction itself. These calculations have highlighted the role of the DNA environment in polarizing the drug molecule, which is a key factor in the catalytic power of DNA. nih.gov

Comparison of the structures of different duocarmycin analog-DNA adducts has provided direct evidence for the binding-induced activation mechanism. For instance, the structure of an indole (B1671886) analogue (DSI) adduct revealed a smaller twist between the two ligand subunits compared to the Duocarmycin SA (DSA) adduct, which correlates with its significantly slower rate of DNA alkylation. acs.org

Computational Chemistry Applications in this compound Analog Design

Computational chemistry has become an indispensable tool in the rational design of novel this compound analogs with enhanced potency and selectivity. nih.gov Various computational approaches are utilized to predict the properties and biological activities of designed compounds before their synthesis, thereby accelerating the drug discovery process.

Key applications of computational chemistry in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical relationship between the structural features of duocarmycin analogs and their biological activities. These models can then be used to predict the potency of newly designed compounds.

Pharmacophore Modeling: As mentioned earlier, pharmacophore models define the essential 3D arrangement of chemical features required for biological activity. These models are used to screen virtual libraries of compounds to identify new potential this compound analogs. acs.org

Molecular Docking: Docking studies are used to predict the binding mode and affinity of this compound analogs within the DNA minor groove. This helps in understanding the interactions that govern binding and in designing modifications that can enhance these interactions.

Virtual Screening: Large compound libraries can be virtually screened using a combination of pharmacophore modeling and molecular docking to identify novel scaffolds or substituent patterns that could lead to potent this compound analogs.

Computational studies have also been used to predict the chemical reactivity of the alkylation subunit, which, as established, has a parabolic relationship with cytotoxic activity. nih.gov This allows for the in silico design of analogs with optimal reactivity for improved therapeutic efficacy.

Analytical Methodologies for Duometacin Research

Development and Validation of Quantitative Analytical Methods

The accurate quantification of Duometacin in pharmaceutical formulations and biological samples is fundamental for quality control and pharmacokinetic studies. To this end, various analytical methods are developed and rigorously validated to ensure they are fit for purpose. High-performance liquid chromatography (HPLC), UV-visible spectrophotometry, and chemometric techniques are commonly employed for this purpose. researchgate.netnih.gov Method validation is a critical process that demonstrates the reliability of the analytical procedure, encompassing parameters such as accuracy, precision, specificity, linearity, and range.

Key validation parameters for quantitative methods are detailed below:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from placebo, excipients, or degradation products at the analyte's retention time or wavelength. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by linearity studies. |

For instance, a UV-visible spectrophotometric method, coupled with multivariate chemometric techniques like partial least squares (PLS), can be developed for the simultaneous determination of this compound and other components in a complex mixture, such as a gel formulation. nih.gov Such methods are valued for their speed and simplicity. HPLC methods, often utilizing C18 columns and UV detection, provide higher selectivity and are considered a gold standard for pharmaceutical analysis. nih.gov

Qualitative Analysis Techniques for Metabolite Identification in Research

Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety. wuxiapptec.com Metabolite identification (MetID) studies aim to detect and structurally elucidate the biotransformation products of the parent drug. wuxiapptec.comresearchgate.net These studies are essential throughout the drug development process, from early discovery to preclinical and clinical phases. sygnaturediscovery.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the primary tool for identifying drug metabolites. sygnaturediscovery.comthermofisher.com Techniques like tandem mass spectrometry (LC-MS/MS) provide fragmentation data that is crucial for structure elucidation. thermofisher.comnih.gov

Common approaches in metabolite identification include:

In Vitro Studies : Utilizing systems like human liver microsomes or hepatocytes to simulate human metabolism and identify potential metabolites. sygnaturediscovery.com

In Vivo Studies : Analyzing biological samples (e.g., plasma, urine, feces) from preclinical species and humans to identify the metabolites formed in a living system. wuxiapptec.com

Radiolabeling : Using radiolabeled compounds to definitively track the drug and all its metabolites, ensuring a complete picture of the metabolic profile. wuxiapptec.com

Intelligent data acquisition strategies and various fragmentation techniques can enhance the confidence in metabolite annotation. thermofisher.com The identification process involves comparing metabolic profiles across species to ensure that preclinical toxicology studies are relevant to human safety assessment, a concept central to "Metabolite in Safety Testing" (MIST) guidance. wuxiapptec.com

Chromatographic and Spectroscopic Applications in Compound Characterization

Chromatographic and spectroscopic techniques are indispensable for the separation, identification, and characterization of this compound and its related substances.

Chromatographic Methods: These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used methods for the determination of this compound. researchgate.net UPLC offers advantages in terms of speed, resolution, and solvent consumption over traditional HPLC. nih.gov A typical method would involve a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov

Thin-Layer Chromatography (TLC): A simpler chromatographic technique, often used for qualitative analysis or as a preliminary screening tool. TLC-densitometry allows for quantitative analysis by measuring the absorbance of the separated spots on the plate. nih.gov

Spectroscopic Methods: These methods measure the interaction of electromagnetic radiation with the analyte.

UV-Visible Spectrophotometry: A straightforward and cost-effective technique used for quantitative analysis, based on the principle that every compound absorbs or transmits light over a certain wavelength range. researchgate.netnih.gov

Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatography (e.g., LC-MS), it is a powerful tool for identifying unknown compounds, such as metabolites or impurities. thermofisher.comnih.gov Tandem MS (MS/MS) further fragments ions to yield structural information. nih.gov

The combination of these techniques, such as HPLC-MS/MS, provides a powerful platform for comprehensive chemical analysis, from screening and identification to stability testing of the compound. nih.gov

Bioanalytical Method Development for In Vitro and In Vivo Studies

Bioanalysis involves the quantification of a drug and its metabolites in biological matrices such as blood, plasma, serum, urine, or tissue. wuxiapptec.com Developing robust bioanalytical methods is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the basis for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netwuxiapptec.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technology for bioanalytical assays due to its high sensitivity, specificity, and throughput. researchgate.netresearchgate.net The development and validation of these methods must adhere to stringent regulatory guidelines. researchgate.net

Key considerations in bioanalytical method development include:

| Consideration | Description |

| Sample Preparation | Extraction of the analyte from the complex biological matrix to remove interferences (e.g., proteins, phospholipids) and concentrate the sample. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. |

| Internal Standard (IS) | A compound with similar physicochemical properties to the analyte, added to samples and standards to correct for variability in sample processing and instrument response. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components, which can suppress or enhance the analyte signal. This must be evaluated during method validation. researchgate.net |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net |

These validated methods are then applied to analyze samples from various in vitro ADME screens (e.g., metabolic stability) and in vivo pharmacokinetic studies in animals and humans, providing critical data to guide drug discovery and development. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives on Duometacin

Integration of Omics Technologies in Duometacin Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a significant frontier in this compound research. These high-throughput approaches can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level nih.govnih.gov.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) or genetic variations (genomics) in response to this compound, researchers can identify specific pathways and regulatory networks that are modulated by the compound. This could reveal previously unknown targets or off-target effects, providing a more complete picture of its mechanism of action.

Proteomics: Proteomic studies can quantify and identify proteins whose abundance or modification states are altered by this compound. This allows for the direct observation of protein targets and downstream signaling cascades, offering insights into the functional consequences of this compound's activity.

Metabolomics and Lipidomics: Investigating changes in small molecule metabolites (metabolomics) or lipids (lipidomics) can provide a functional readout of cellular processes affected by this compound. These studies can reveal metabolic shifts or lipid remodeling that are indicative of the compound's impact on cellular physiology.

The integration of these multi-omics datasets, often facilitated by deep-learning models, can reveal patient-level disease characteristics and individualized responses to treatment, thereby generating testable hypotheses for this compound's effects nih.gov. While specific data for this compound in this context is yet to be extensively published, the potential types of data generated would include:

| Omics Technology | Type of Data Generated (Future Research) | Potential Insights for this compound |

| Genomics | Genetic variations, gene copy number | Patient stratification, susceptibility/resistance markers |

| Transcriptomics | mRNA expression levels, alternative splicing | Gene pathways modulated, regulatory networks |

| Proteomics | Protein abundance, post-translational modifications | Direct protein targets, signaling cascades |

| Metabolomics | Metabolite profiles, metabolic fluxes | Functional impact on cellular metabolism, biomarkers |

| Lipidomics | Lipid species quantification | Membrane integrity, signaling lipid changes |

Development of Advanced Preclinical Models for Enhanced Mechanistic Insight

Traditional 2D cell cultures and simple animal models often fall short in recapitulating the complex physiological environment and disease pathologies relevant to human conditions. The development and utilization of advanced preclinical models are crucial for gaining enhanced mechanistic insight into this compound's actions.

3D Cell Culture and Organoids: These models, derived from stem cells or primary tissues, mimic the in vivo architecture and cellular heterogeneity of organs more accurately than 2D cultures. For this compound, such models could provide a better platform to study its tissue-specific effects, absorption, distribution, metabolism, and excretion (ADME) properties in a more physiologically relevant context.

Patient-Derived Xenografts (PDXs) and Humanized Models: PDX models involve implanting patient tumor tissues into immunodeficient mice, preserving the original tumor's characteristics. Humanized mouse models, engineered to express human genes or possess human immune systems, can offer a more accurate representation of human physiological responses. These models are invaluable for studying this compound's efficacy and mechanisms in a context highly relevant to human disease.

Exploration of Novel Therapeutic Applications Based on Molecular Mechanisms

A deep understanding of this compound's molecular mechanisms of action can unlock opportunities for exploring novel therapeutic applications beyond its currently recognized uses. If this compound is found to modulate specific enzymes, receptors, or signaling pathways, these insights can inform its potential utility in other diseases where those same mechanisms play a critical role nih.govnih.govfrontiersin.org.

For instance, if this compound is identified as a potent modulator of an inflammatory pathway, its potential in other inflammatory conditions could be investigated. Similarly, if it exhibits specific effects on cellular proliferation or differentiation, its role in various proliferative disorders or regenerative medicine could be explored. This approach, often termed "drug repurposing," leverages existing knowledge of a compound's mechanism to identify new indications, potentially accelerating the drug development process.

Challenges and Opportunities in this compound-Related Chemical Biology Research

Chemical biology, which applies chemical principles to understand and manipulate biological systems, faces both challenges and opportunities when studying compounds like this compound rfi.ac.ukmdpi.com.

Challenges:

Probe Development: Developing specific chemical probes for this compound or its targets can be difficult but is essential for detailed mechanistic studies and imaging mdpi.com.

Synthetic Accessibility: If this compound or its derivatives are structurally complex, their synthesis for research and potential scale-up can be a significant hurdle.

Understanding in vivo Behavior: Translating in vitro findings to complex in vivo environments, where factors like metabolism, distribution, and protein binding influence drug behavior, remains a challenge rfi.ac.uk.

Opportunities:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies can lead to the design of more potent, selective, and mechanistically insightful this compound analogs.

Mechanism-Based Drug Design: A thorough understanding of this compound's molecular interactions can facilitate the rational design of new compounds that target the same pathways with improved properties.

Development of Chemical Tools: Creating modified versions of this compound (e.g., photoaffinity probes, clickable analogs) can enable direct visualization of its binding sites and interactions within cells and tissues rfi.ac.uk.

Integration with AI and Machine Learning: Leveraging artificial intelligence and machine learning can aid in predicting this compound's interactions, optimizing its structure, and identifying new applications rfi.ac.uk.

Translational Research Considerations for Basic Findings

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application in human health birmingham.ac.uknih.gov. For this compound, successful translation of basic findings into clinical benefit requires careful consideration of several factors.

Early Identification of Translational Potential: Researchers should consider the clinical relevance and potential for patient benefit from the outset of basic research on this compound birmingham.ac.ukfuse.ac.uk. This includes understanding the clinical need and identifying potential risks early on.

Biomarker Validation: Identifying and validating biomarkers (e.g., molecular, imaging, physiological) that correlate with this compound's activity or patient response is crucial for monitoring efficacy, predicting outcomes, and guiding clinical trials nih.gov.

Multidisciplinary Collaboration: Translational research necessitates collaboration among basic scientists, clinicians, engineers, chemists, and industry partners birmingham.ac.uknih.gov. Early engagement with patients and the public can also ensure the relevance and acceptability of the research fuse.ac.uk.

Preclinical-to-Clinical Correlation: Establishing robust correlations between findings in advanced preclinical models and anticipated human responses is vital for successful translation nih.gov. This involves rigorous experimental design and careful interpretation of data.

Intellectual Property and Regulatory Pathways: Consideration of intellectual property protection and understanding the regulatory landscape for drug development are essential for moving this compound from the laboratory to clinical adoption birmingham.ac.uk.

Ultimately, the goal is to accelerate the development of this compound-related discoveries along the translational pathway, moving from early proof-of-principle through preclinical evaluation to clinical trials and eventual clinical adoption birmingham.ac.uk.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.